molecular formula C10H12ClFO B13687507 1-(tert-Butoxy)-3-chloro-5-fluorobenzene

1-(tert-Butoxy)-3-chloro-5-fluorobenzene

Cat. No.: B13687507
M. Wt: 202.65 g/mol
InChI Key: FWYVVTCGJGDVFW-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-3-chloro-5-fluorobenzene is an organic compound with the molecular formula C10H12ClFO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butoxy, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-3-chloro-5-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and scalable synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can target the halogen substituents.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce carbonyl compounds .

Scientific Research Applications

1-(tert-Butoxy)-3-chloro-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(tert-Butoxy)-3-chloro-5-fluorobenzene exerts its effects involves interactions with various molecular targets. The tert-butoxy group can participate in hydrogen bonding and steric interactions, while the chloro and fluoro groups can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .

Comparison with Similar Compounds

    1-(tert-Butoxy)-4-chlorobenzene: Similar structure but lacks the fluoro group.

    1-(tert-Butoxy)-3-fluorobenzene: Similar structure but lacks the chloro group.

    1-(tert-Butoxy)-2-chloro-4-fluorobenzene: Similar structure with different substitution pattern.

Uniqueness: 1-(tert-Butoxy)-3-chloro-5-fluorobenzene is unique due to the specific combination of tert-butoxy, chloro, and fluoro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in organic synthesis and material science .

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

1-chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3

InChI Key

FWYVVTCGJGDVFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)Cl)F

Origin of Product

United States

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